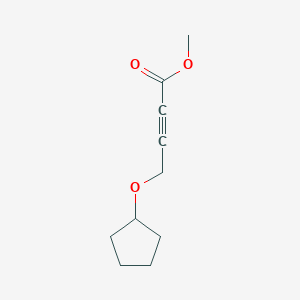

Methyl 4-cyclopentyloxybut-2-ynoate

Beschreibung

Methyl 4-cyclopentyloxybut-2-ynoate is a methyl ester derivative featuring a cyclopentyloxy substituent at the fourth carbon of a but-2-ynoate backbone. This compound belongs to the class of α,β-unsaturated esters, which are notable for their reactivity in organic synthesis, particularly in cycloadditions and nucleophilic substitutions.

Eigenschaften

Molekularformel |

C10H14O3 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

methyl 4-cyclopentyloxybut-2-ynoate |

InChI |

InChI=1S/C10H14O3/c1-12-10(11)7-4-8-13-9-5-2-3-6-9/h9H,2-3,5-6,8H2,1H3 |

InChI-Schlüssel |

IWDARGMUIGZVBJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C#CCOC1CCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopentyloxybut-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-cyclopentyloxybut-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of methyl 4-cyclopentyloxybut-2-ynoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-cyclopentyloxybut-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-cyclopentyloxybut-2-ynoic acid.

Reduction: 4-cyclopentyloxybut-2-ynol.

Substitution: Corresponding amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Methyl 4-cyclopentyloxybut-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 4-cyclopentyloxybut-2-ynoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 4-chlorobut-2-ynoate

Structural Differences :

- Substituent: The chlorine atom in Methyl 4-chlorobut-2-ynoate (CID 189115) replaces the cyclopentyloxy group in the target compound. This results in reduced steric hindrance but increased electronegativity at the substituent site .

- Molecular Formula: C₅H₅ClO₂ vs. C₁₀H₁₄O₃ (estimated for Methyl 4-cyclopentyloxybut-2-ynoate).

Physical Properties :

- Collision Cross-Section: Methyl 4-chlorobut-2-ynoate has a predicted collision cross-section (CCS) of 135.2 Ų (calculated via ion mobility spectrometry), suggesting a compact molecular structure. The cyclopentyloxy analog likely exhibits a higher CCS due to its bulkier substituent .

- Boiling Point: Chlorinated esters typically have lower boiling points compared to ether-substituted analogs. For example, methyl salicylate (a methyl ester with an aromatic substituent) boils at 222°C, while methyl esters with aliphatic substituents (e.g., methyl linoleate) boil at ~215°C under reduced pressure .

Reactivity :

- The electron-withdrawing chlorine in Methyl 4-chlorobut-2-ynoate enhances electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks. In contrast, the cyclopentyloxy group may stabilize intermediates through steric shielding or inductive effects .

Other Methyl Esters with Aliphatic Substituents

Examples : Sandaracopimaric acid methyl ester, Z-communic acid methyl ester, and torulosic acid methyl ester (from Austrocedrus chilensis resin) .

Key Comparisons :

- Substituent Complexity: Resin-derived methyl esters often feature polycyclic terpenoid substituents, which confer rigidity and high molecular weights. Methyl 4-cyclopentyloxybut-2-ynoate’s cyclopentyl group is less complex but still imposes steric constraints.

- Applications: Terpenoid esters are used in pharmaceuticals and fragrances, whereas α,β-unsaturated esters like Methyl 4-cyclopentyloxybut-2-ynoate are more relevant in polymer chemistry or as Michael acceptors .

Volatile Organic Compounds (VOCs) with Methyl Esters

Example: Methyl salicylate (Table 3 in ) is a VOC with a vapor pressure of 0.13 kPa at 25°C. Methyl 4-cyclopentyloxybut-2-ynoate, with its larger substituent, is likely less volatile and more thermally stable .

Data Table: Comparative Analysis of Methyl Esters

*Estimated values based on structural analogs.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.